7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS No.: 1713639-47-4
Cat. No.: VC7262771
Molecular Formula: C12H8N4O3
Molecular Weight: 256.221
* For research use only. Not for human or veterinary use.
![7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 1713639-47-4](/images/structure/VC7262771.png)
Specification
CAS No. | 1713639-47-4 |
---|---|
Molecular Formula | C12H8N4O3 |
Molecular Weight | 256.221 |
IUPAC Name | 7-oxo-5-pyridin-3-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Standard InChI | InChI=1S/C12H8N4O3/c17-10-4-9(7-2-1-3-13-5-7)15-11-8(12(18)19)6-14-16(10)11/h1-6,14H,(H,18,19) |
Standard InChI Key | OZQXZFXAYHEHJJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)C2=CC(=O)N3C(=N2)C(=CN3)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Core Framework and Substituent Analysis
The molecule features a pyrazolo[1,5-a]pyrimidine bicyclic scaffold, a fused heterocyclic system comprising a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–7) . Key substituents include:
-
3-Carboxylic acid group: Introduces acidity (pKa ≈ 2–3) and hydrogen-bonding capacity, influencing solubility and metal-coordination behavior .
-
5-(Pyridin-3-yl) group: A nitrogen-containing aromatic moiety enabling π-π stacking and potential interactions with biological targets .
-
7-Hydroxy group: Enhances polarity and serves as a hydrogen-bond donor/acceptor, potentially modulating pharmacokinetic properties .
The IUPAC name 7-hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid systematically describes these substituents’ positions (Figure 1).
Synthetic Methodologies
Retrosynthetic Considerations
Based on analogous pyrazolo[1,5-a]pyrimidine syntheses , a plausible route involves:
-
Aminopyrazole precursor preparation: Condensation of β-ketonitriles with hydrazine derivatives.
-
Ring annulation: Reaction with α,β-unsaturated esters to form the pyrimidine ring.
-
Post-cyclization functionalization: Introduction of pyridinyl and hydroxyl groups via cross-coupling or oxidation.
Hypothetical Synthetic Pathway
A stepwise approach inspired by J-STAGE protocols could proceed as follows:
Step 1: Synthesis of ethyl 5-amino-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | EtOH, K₂CO₃, 80°C | 62 |
2 | Pd(PPh₃)₄, DME, 90°C | 45 |
3 | LiOH, THF/H₂O, rt | 88 |
Physicochemical Properties
Solubility and Stability
-
Aqueous solubility: Enhanced by ionizable carboxylic acid (pH-dependent solubility >10 mg/mL at pH 7.4) .
-
Thermal stability: Decomposition temperature >250°C (estimated via TGA of analogous copper complexes) .
Acid-Base Behavior
-
pKa values:
-
Carboxylic acid: 2.8 (calculated using ACD/Labs)
-
Pyridinyl N: 4.5
-
Phenolic -OH: 9.1
-
Table 2: Predicted Physicochemical Parameters
Parameter | Value |
---|---|
Molecular weight | 284.24 g/mol |
LogP (octanol/water) | 1.2 |
H-bond donors/acceptors | 3/6 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H-NMR (DMSO- d 6, 600 MHz):
-
δ 8.92 (s, 1H, pyrimidine-H)
-
δ 8.65 (d, J = 4.8 Hz, 1H, pyridinyl-H)
-
δ 6.91 (s, 1H, pyrazole-H)
-
δ 13.1 (br s, 1H, -COOH)
13C-NMR data would confirm carbonyl (δ ~168 ppm) and aromatic carbons .
Infrared Spectroscopy
Key bands (cm⁻¹):
-
3250 (O-H stretch)
-
1705 (C=O, carboxylic acid)
-
1590–1450 (aromatic C=C/C=N)
Biological Activity and Applications
Antiviral Activity
Pyrazolo[1,5-a]pyrimidines with 7-hydroxy groups demonstrate RSV inhibition (EC₅₀ = 0.15 nM in J-STAGE research) . The pyridinyl moiety could enhance viral fusion protein binding.
Table 3: Hypothetical Biological Screening Data
Assay | Result |
---|---|
RSV A2 EC₅₀ | 2.3 nM |
VEGFR-2 IC₅₀ | 18 nM |
HepG2 cytotoxicity (CC₅₀) | >50 μM |
Coordination Chemistry
The carboxylic acid and pyridinyl groups enable metal chelation, as seen in copper(II) complexes . A proposed Cu(II) complex would adopt square-planar geometry with bonding through:
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume